(2,6-Difluoro-4-hydroxyphenyl)boronic acid
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Description
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Biochemical Analysis
Biochemical Properties
(2,6-Difluoro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions. It is a key reagent in the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This compound interacts with various biomolecules, including enzymes and proteins, through its boron moiety . The nature of these interactions is largely dependent on the specific biochemical reaction in which it is involved .
Cellular Effects
Given its role in the Suzuki–Miyaura coupling, it can be inferred that it may influence cell function by facilitating the formation of carbon–carbon bonds . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its role in the Suzuki–Miyaura coupling . In this reaction, the compound undergoes transmetalation, a process in which it transfers its boron moiety to a palladium catalyst . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known to be a stable compound that can be stored under normal temperatures
Metabolic Pathways
Given its role in the Suzuki–Miyaura coupling, it can be inferred that it may interact with various enzymes and cofactors .
Transport and Distribution
Given its chemical properties, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its chemical properties, it may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
(2,6-difluoro-4-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAMLWIQHDPWGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)O)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672864 |
Source
|
Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-87-1 |
Source
|
Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-hydroxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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